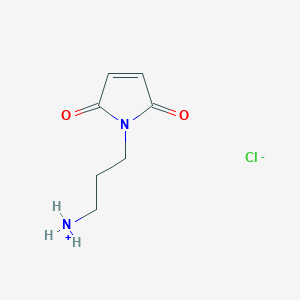

1-(3-Aminopropyl)-1H-pyrrole-2,5-dione hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-aminopropyl)pyrrole-2,5-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2.ClH/c8-4-1-5-9-6(10)2-3-7(9)11;/h2-3H,1,4-5,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGVOTZVQRDVUOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257852-74-6 | |

| Record name | 1-(3-aminopropyl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to 1-(3-Aminopropyl)-1H-pyrrole-2,5-dione hydrochloride: A Bifunctional Linker for Advanced Bioconjugation

Introduction: The Strategic Importance of a Heterobifunctional Linker

In the landscape of bioconjugation, the ability to covalently link distinct molecular entities with precision and stability is paramount. 1-(3-Aminopropyl)-1H-pyrrole-2,5-dione hydrochloride is a heterobifunctional crosslinker of significant utility in drug development, diagnostics, and materials science.[1][2] Its architecture, featuring a sulfhydryl-reactive maleimide group at one end and a primary amine at the other, provides a versatile platform for conjugating biomolecules. This guide offers an in-depth examination of its chemical properties, reactivity, and field-proven applications, designed for researchers seeking to leverage this powerful tool for creating novel conjugates, from antibody-drug conjugates (ADCs) to functionalized surfaces.

Physicochemical Properties

A thorough understanding of a reagent's physical and chemical characteristics is the foundation of reproducible and successful experimentation. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1257852-74-6 | [3][4] |

| Molecular Formula | C₇H₁₁ClN₂O₂ | [4] |

| Molecular Weight | 190.63 g/mol | [4] |

| Appearance | White to off-white solid | [2] |

| Purity | Commercially available ≥95% | [5] |

| Common Solvents | Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | [6][7] |

| Storage | Store desiccated at -20°C for long-term stability | [2] |

Core Reactivity and Mechanistic Insights

The utility of this linker stems from its two distinct reactive termini, allowing for sequential and controlled conjugation reactions.

The Maleimide Terminus: Precision Targeting of Thiols

The maleimide group is highly valued for its chemoselective reaction with sulfhydryl (thiol) groups, typically found in the cysteine residues of proteins and peptides.[8]

Mechanism of Action: The Michael Addition

The reaction proceeds via a covalent Michael addition mechanism. The nucleophilic thiol group attacks one of the carbon atoms of the electron-deficient carbon-carbon double bond in the maleimide ring.[9][10] This forms a stable, non-reversible thioether bond (a thiosuccinimide linkage), effectively tethering the linker to the biomolecule.[7][8]

Figure 1: Thiol-Maleimide Michael Addition Reaction.

Causality Behind Experimental Choices: The Critical Role of pH

The success of maleimide-based conjugation hinges on rigorous pH control.

-

Optimal Range (pH 6.5-7.5): In this window, the reaction is highly chemoselective for thiols. The thiol group (-SH) is sufficiently deprotonated to its nucleophilic thiolate form (-S⁻), while primary amines (like lysine residues) remain largely protonated (-NH₃⁺) and thus non-reactive.[11] The reaction rate with thiols at pH 7 is approximately 1,000 times faster than with amines.[9][11]

-

Alkaline Conditions (pH > 7.5): Above this range, the selectivity is compromised. Primary amines become deprotonated and can compete with thiols in reacting with the maleimide double bond.[11] Furthermore, the maleimide ring itself becomes susceptible to hydrolysis, rendering it inactive.[11]

Potential Side Reactions: Considerations for Protocol Design While robust, the thiosuccinimide linkage can be prone to instability under certain conditions.

-

Retro-Michael Reaction: The thioether bond can undergo a reversible retro-Michael reaction, potentially leading to the transfer of the linker to other free thiols.[9]

-

Thiazine Rearrangement: When conjugating to a peptide or protein with an N-terminal cysteine, the adjacent free amine can attack the succinimide ring, leading to a stable six-membered thiazine structure. This rearrangement is more pronounced at higher pH values.[10][12]

The Aminopropyl Terminus: A Handle for Secondary Conjugation

The primary amine on the 3-aminopropyl chain provides a second, orthogonal reactive site. Once the maleimide end is securely conjugated to a thiol-bearing molecule, this amine is available for a variety of subsequent reactions, most commonly acylation with an N-hydroxysuccinimide (NHS) ester to form a stable amide bond.[13] This bifunctionality is the core of its utility, enabling the construction of complex molecular architectures, such as linking a protein to a small molecule drug or a functionalized surface.[13][14]

Applications in Research and Drug Development

The dual reactivity of this compound makes it a valuable reagent in several advanced applications.

-

Antibody-Drug Conjugates (ADCs): This linker can be used to attach a cytotoxic payload to a monoclonal antibody. The maleimide group targets cysteine residues (either naturally occurring or engineered) on the antibody, while the amine can be used to couple the drug molecule.[14][15]

-

PEGylation: The amine terminus can be reacted with an activated polyethylene glycol (PEG) chain, allowing for the site-specific PEGylation of proteins to improve their pharmacokinetic properties.

-

Hydrogel Formation: This molecule can be used to crosslink polymers for hydrogel fabrication. For instance, hyaluronic acid and gelatin can be modified with maleimide groups and subsequently cross-linked with a di-thiolated molecule, with the aminopropyl group available for further functionalization.[16][17]

-

Surface Immobilization: Proteins and peptides can be immobilized onto surfaces for applications like biosensors. The biomolecule is first reacted with the linker's maleimide group, and the resulting conjugate is then attached to an activated surface (e.g., NHS-ester coated) via the linker's amine group.

Experimental Protocol: Site-Specific Protein Labeling

This protocol provides a validated, step-by-step methodology for labeling a cysteine-containing protein. The process is designed as a self-validating system, incorporating steps to ensure optimal reactivity and minimize side reactions.

Figure 2: Standard workflow for protein conjugation.

Step-by-Step Methodology

-

Protein Preparation (The Foundation):

-

Dissolve the protein containing one or more cysteine residues in a degassed, amine-free buffer at a pH between 7.0 and 7.5 (e.g., phosphate-buffered saline (PBS) with EDTA).[18]

-

Expert Insight: Degassing the buffer by sonication or bubbling with nitrogen is crucial to prevent oxygen-mediated oxidation of free thiols into disulfide bonds, which are unreactive with maleimides.[6]

-

Aim for a protein concentration of 1-10 mg/mL.

-

-

Disulfide Bond Reduction (Exposing the Target):

-

If the target cysteine residues are involved in disulfide bonds, they must be reduced. Add a 10-fold molar excess of a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[7][18]

-

Incubate the solution for 30-60 minutes at room temperature.

-

Expert Insight: TCEP is preferred over DTT or β-mercaptoethanol because it does not contain a free thiol and will not compete with the protein for reaction with the maleimide linker.

-

-

Linker Stock Solution Preparation (Ensuring Reactivity):

-

Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[6][18]

-

Expert Insight: Preparing this solution fresh in an anhydrous solvent is critical. The maleimide group is susceptible to hydrolysis in aqueous solutions, which would render the linker inert.[11]

-

-

Conjugation Reaction (The Covalent Bond Formation):

-

Add a 10 to 20-fold molar excess of the linker stock solution to the protein solution while gently stirring.[7]

-

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C. For light-sensitive applications (e.g., if the final conjugate involves a fluorophore), protect the reaction from light.

-

Expert Insight: A molar excess of the linker ensures the reaction proceeds to completion. The optimal ratio may require empirical determination based on the number of available cysteines and the desired degree of labeling.

-

-

Purification (Isolating the Product):

-

Remove the unreacted linker and any reaction byproducts from the protein conjugate.

-

The most common method is size-exclusion chromatography (e.g., using a Sephadex G-25 column) or dialysis against the buffer of choice.[18] This separates the larger protein conjugate from the small molecule linker.

-

-

Characterization and Storage:

-

The degree of labeling (DOL) can be determined using various analytical techniques, such as UV-Vis spectroscopy (if the final payload has a distinct absorbance) or mass spectrometry.

-

Store the purified conjugate under appropriate conditions, typically at 4°C or frozen at -20°C or -80°C with a cryoprotectant.

-

Safety and Handling

As a laboratory chemical, this compound requires careful handling.

-

Hazards: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

-

Precautions: Always handle in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2] Avoid breathing dust.

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for molecular innovation. Its heterobifunctional nature, governed by the highly selective thiol-maleimide reaction and an accessible primary amine, offers a robust and controllable method for creating complex bioconjugates. By understanding the underlying reaction mechanisms and adhering to validated protocols that control for critical parameters like pH and reagent stability, researchers can confidently employ this linker to advance the frontiers of drug delivery, diagnostics, and biomaterials engineering.

References

-

Maleimide labeling of thiolated biomolecules. (2022). Bio-Synthesis Inc.[Link]

-

Fontana, C. J., et al. (2020). Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement. Journal of Peptide Science. [Link]

-

Koca, İ., & Yıldırım, İ. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications. [Link]

-

Abu Ajaj, K., et al. (2009). Development of protein-binding bifunctional linkers for a new generation of dual-acting prodrugs. Bioconjugate Chemistry. [Link]

-

Carrow, B. P., et al. (2020). Fabrication of Patterned Hydrogel Interfaces: Exploiting the Maleimide Group as a Dual Purpose Handle for Cross-Linking and Bioconjugation. ACS Applied Bio Materials. [Link]

-

Flege, C., et al. (2021). A Rapid Crosslinkable Maleimide-Modified Hyaluronic Acid and Gelatin Hydrogel Delivery System for Regenerative Applications. Pharmaceutics. [Link]

-

A heterobifunctional cross-linker containing a maleimide function... ResearchGate. [Link]

-

This compound. A. B. Enterprises. [Link]

-

1-(3-aminopropyl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride. PubChem. [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

1-(3-Aminopropyl)-1H-pyrrole-2,5-dione (hydrochloride). Global Clinical Trial Data. [Link]

Sources

- 1. 1-(3-Aminopropyl)-1H-pyrrole-2,5-dione (hydrochloride) | Global Clinical Trial Data [globalclinicaltrialdata.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound [cymitquimica.com]

- 4. 1-(3-aminopropyl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride | C7H11ClN2O2 | CID 57383512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lab-chemicals.com [lab-chemicals.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 10. bachem.com [bachem.com]

- 11. vectorlabs.com [vectorlabs.com]

- 12. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. vectorlabs.com [vectorlabs.com]

- 15. Development of protein-binding bifunctional linkers for a new generation of dual-acting prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. A Rapid Crosslinkable Maleimide-Modified Hyaluronic Acid and Gelatin Hydrogel Delivery System for Regenerative Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. biotium.com [biotium.com]

An In-depth Technical Guide to 1-(3-Aminopropyl)-1H-pyrrole-2,5-dione hydrochloride: A Key Heterobifunctional Linker in Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3-Aminopropyl)-1H-pyrrole-2,5-dione hydrochloride (CAS Number: 1257852-74-6), a heterobifunctional crosslinking reagent of significant interest in the fields of bioconjugation, diagnostics, and targeted drug delivery. We will delve into its chemical and physical properties, provide a detailed methodology for its synthesis, and explore the mechanistic intricacies of its reactivity, particularly the selective thiol-maleimide Michael addition. Furthermore, this guide will elucidate its critical role in the construction of antibody-drug conjugates (ADCs), detailing conjugation protocols and discussing the pivotal issue of conjugate stability. Through a blend of theoretical principles and practical insights, this document aims to equip researchers and drug development professionals with the essential knowledge to effectively utilize this versatile linker in their scientific endeavors.

Introduction: The Power of Heterobifunctional Linkers

In the realm of modern drug development and biological research, the ability to selectively and stably connect different molecular entities is paramount. Heterobifunctional linkers, possessing two distinct reactive groups, are instrumental in this regard. This compound stands out as a prime example, featuring a terminal primary amine and a thiol-reactive maleimide group. This dual functionality allows for the sequential and controlled conjugation of biomolecules, such as antibodies, to therapeutic agents or imaging probes. The hydrochloride salt form enhances its solubility and stability, making it a convenient reagent for aqueous-based bioconjugation reactions.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its successful application. The key properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 1257852-74-6 | [1][2][3][4][5] |

| Molecular Formula | C₇H₁₁ClN₂O₂ | [5] |

| Molecular Weight | 190.63 g/mol | [4][5] |

| Appearance | Solid | [1] |

| Storage | 2-8°C, under inert atmosphere | [3][4] |

Note: Detailed information on properties such as melting point, boiling point, and precise solubility in various solvents is not consistently available across public domains. It is recommended to consult the supplier's specific documentation for these details.

Synthesis of this compound

The synthesis of N-substituted maleimides generally follows a two-step process: the formation of a maleamic acid intermediate from the reaction of a primary amine with maleic anhydride, followed by a cyclodehydration to form the maleimide ring.[6][7]

Synthetic Pathway

Sources

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. labsolu.ca [labsolu.ca]

- 4. lab-chemicals.com [lab-chemicals.com]

- 5. 1-(3-aminopropyl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride | C7H11ClN2O2 | CID 57383512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis of N-substituted maleimides - American Chemical Society [acs.digitellinc.com]

- 7. EP0403240A1 - Preparation process of N-substituted maleimides - Google Patents [patents.google.com]

1-(3-Aminopropyl)-1H-pyrrole-2,5-dione hydrochloride molecular weight

An In-Depth Technical Guide to 1-(3-Aminopropyl)-1H-pyrrole-2,5-dione hydrochloride: Properties, Chemistry, and Applications in Bioconjugation

Abstract

This compound is a heterobifunctional crosslinking reagent of significant interest to researchers, chemists, and drug development professionals. Its architecture, featuring a thiol-reactive maleimide group at one end and a primary amine at the other, positions it as a versatile tool for the covalent linkage of biomolecules. This guide provides a comprehensive technical overview of its physicochemical properties, core reaction chemistry, potential side reactions, and detailed protocols for its application. We will explore its pivotal role in creating sophisticated bioconjugates, from antibody-drug conjugates (ADCs) to functionalized surfaces, emphasizing the causality behind experimental choices to ensure robust and reproducible outcomes.

Physicochemical Properties and Molecular Structure

This compound, also known as N-(3-Aminopropyl)maleimide hydrochloride, is a small molecule designed for covalent crosslinking.[1] Its structure consists of three key components: a highly reactive maleimide ring, a flexible three-carbon (propyl) spacer, and a terminal primary amine, which is protonated in its commercially available hydrochloride salt form. This salt form enhances stability and solubility in aqueous buffers.

Table 1: Core Physicochemical Properties

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Weight | 190.63 g/mol | [1][2][3][4][5] |

| Molecular Formula | C₇H₁₁ClN₂O₂ | [1][2][3][6] |

| CAS Number | 1257852-74-6 | [1][2][3][4][5] |

| IUPAC Name | 1-(3-aminopropyl)pyrrole-2,5-dione;hydrochloride | [1] |

| Appearance | White to off-white solid | |

| Purity | Typically ≥95% | [3] |

| Storage | Inert atmosphere, Room Temperature |[3] |

The molecule's utility stems from the orthogonal reactivity of its two functional ends, allowing for sequential or directed conjugation strategies.

Caption: Structural components of the crosslinker.

The Core Chemistry: Thiol-Maleimide Conjugation

The cornerstone of this reagent's utility is the reaction between the maleimide group and a thiol (sulfhydryl) group, most commonly found on cysteine residues within proteins and peptides.

Mechanism of Action: Michael Addition

The conjugation proceeds via a Michael addition mechanism, where the nucleophilic thiol attacks one of the electrophilic carbons of the C=C double bond within the maleimide ring.[7][8] This forms a stable, covalent thioether bond, resulting in a thiosuccinimide linkage.[7][8][9] This reaction is highly efficient and can proceed under mild, physiologically compatible conditions without the need for a catalyst.[9][10]

Caption: Mechanism of the Thiol-Maleimide Michael addition.

Critical Reaction Parameters

The success of the conjugation hinges on careful control of the reaction environment.

-

pH: This is the most critical parameter. The reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5.[9][11] In this window, the thiolate anion (RS-), the reactive species, is present in sufficient concentration, while competing reactions with amines are minimized. The reaction rate with thiols at pH 7.0 is approximately 1,000 times faster than with amines.[9][11]

-

Buffer Choice: Use non-nucleophilic buffers such as Phosphate-Buffered Saline (PBS), MES, or HEPES. Avoid buffers containing primary amines (e.g., Tris), as they can compete with the target thiol at higher pH values.

-

Stoichiometry: A slight molar excess of the maleimide reagent (1.5- to 10-fold) is often used to drive the reaction to completion, especially when dealing with dilute protein solutions. However, a large excess should be avoided to prevent non-specific modification.

-

Reducing Agents: Thiol groups on proteins can form disulfide bonds. It is crucial to pre-treat the protein with a reducing agent like DTT or TCEP to ensure free thiols are available for conjugation. TCEP is often preferred as it does not contain a thiol itself and does not need to be removed prior to adding the maleimide reagent.

Potential Side Reactions and Mitigation

While robust, the chemistry is not without potential pitfalls.

-

Maleimide Hydrolysis: In aqueous solutions, the maleimide ring can undergo hydrolysis to form an unreactive maleamic acid. This reaction is accelerated at higher pH (>8.0) and temperature.[11] Mitigation: Prepare maleimide solutions fresh and conduct reactions promptly within the optimal pH 6.5-7.5 range.

-

Reaction with Amines: Above pH 7.5, the deprotonated primary amines (e.g., lysine residues) become increasingly nucleophilic and can react with the maleimide.[11] Mitigation: Maintain strict pH control below 7.5.

-

Thiazine Rearrangement: A specific side reaction can occur if the maleimide reacts with an unprotected N-terminal cysteine. The N-terminal amine can attack the succinimide carbonyl, leading to a ring rearrangement to form a thiazine derivative.[7] Mitigation: This is primarily a concern for peptides with N-terminal cysteines and can be influenced by sequence and reaction conditions.

Caption: Desired reaction pathway and potential side reactions.

Experimental Protocols & Workflows

A successful conjugation project relies on a systematic workflow encompassing preparation, reaction, purification, and characterization.

Workflow for Protein Conjugation

The following diagram outlines the logical flow for conjugating 1-(3-Aminopropyl)-1H-pyrrole-2,5-dione to a cysteine-containing protein.

Caption: Standard workflow for protein-maleimide conjugation.

Protocol: General Procedure for Thiol-Maleimide Conjugation

This protocol provides a template for conjugating the maleimide reagent to a protein with available cysteine residues.

-

Protein Preparation:

-

Dissolve or exchange the protein into a non-nucleophilic, amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.2).

-

Rationale: EDTA is included to chelate divalent metal ions that can catalyze thiol oxidation.

-

If the protein contains disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 1 hour at room temperature to reduce them.

-

Rationale: TCEP is a non-thiol reducing agent, so it does not need to be removed before adding the maleimide.

-

-

Maleimide Reagent Preparation:

-

Immediately prior to use, dissolve this compound in an anhydrous, water-miscible organic solvent like DMSO or DMF to create a 10-20 mM stock solution.

-

Rationale: Preparing the stock solution fresh in an anhydrous solvent minimizes hydrolysis of the maleimide before it can react with the target protein.

-

-

Conjugation Reaction:

-

While gently stirring the protein solution, add the maleimide stock solution to achieve a 5- to 10-fold molar excess over the protein.

-

Incubate the reaction for 1-2 hours at room temperature or 4 hours at 4°C.

-

Rationale: A molar excess drives the reaction to completion. The reaction is slower at 4°C but may be preferable for sensitive proteins.

-

-

Quenching (Optional but Recommended):

-

To stop the reaction and consume any unreacted maleimide, add a quenching agent like L-cysteine or β-mercaptoethanol to a final concentration of ~50 mM. Incubate for 15 minutes.

-

Rationale: This prevents the maleimide from reacting with other components in downstream applications.

-

-

Purification:

-

Remove excess, unreacted maleimide reagent and quenching agent by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration. The choice of method depends on the scale of the reaction and the properties of the protein.

-

Protocol: Characterization of the Conjugate

Validation of the conjugate is essential to confirm the success of the reaction.

-

Mass Spectrometry (MALDI-TOF or ESI-MS): This is the most direct method. An increase in the molecular weight of the protein corresponding to the mass of the attached reagent (154.17 Da for the non-hydrochloride form) confirms conjugation.

-

¹H NMR Spectroscopy: While more applicable to small molecule and peptide conjugations, NMR can provide definitive structural proof. The characteristic signal for the two vinylic protons on the maleimide ring (a singlet around 6.7-6.8 ppm) will disappear upon successful conjugation.[12][13][14] New signals corresponding to the protons on the newly formed succinimide ring will appear.

-

Reverse-Phase HPLC (RP-HPLC): The conjugate will typically have a longer retention time than the unmodified protein due to the increased hydrophobicity of the linker. This can be used to assess purity and reaction completion.

Applications in Drug Development and Research

The heterobifunctional nature of this linker makes it a powerful tool in several advanced applications.

-

Antibody-Drug Conjugates (ADCs): The maleimide end can be conjugated to a cysteine residue on a monoclonal antibody, while the free amine can be used to attach a potent cytotoxic drug (often via another linker). This creates a targeted delivery system that brings the drug specifically to cancer cells.[9]

-

PEGylation: The linker can be used to attach polyethylene glycol (PEG) chains to therapeutic proteins. The maleimide reacts with the protein, and the amine serves as an attachment point for an activated PEG molecule. This process can increase the protein's serum half-life and reduce its immunogenicity.

-

Functionalization of Surfaces and Nanoparticles: The reagent can be used to immobilize proteins onto surfaces for applications like biosensors or diagnostic assays. The amine can first be coupled to a carboxylated surface, leaving the maleimide available to capture a thiol-containing protein from solution.

-

Hydrogel Formation: In materials science, maleimide-functionalized polymers are used as crosslinkers with dithiol-containing polymers to form biocompatible hydrogels for tissue engineering and controlled drug release.[10]

Handling and Storage

-

Safety: The compound is classified as a skin and eye irritant and may cause respiratory irritation.[1][5] Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn during handling.[5]

-

Storage: The hydrochloride salt is relatively stable. For long-term storage, it should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at room temperature.[3]

-

Solution Stability: As discussed, aqueous solutions of the maleimide are susceptible to hydrolysis.[11] Solutions should always be prepared fresh immediately before use. Stock solutions in anhydrous DMSO can be stored at -20°C for short periods, but should be protected from moisture.

Conclusion

This compound is a high-utility reagent whose value is derived from its simple yet robust and highly selective chemistry. By understanding the underlying Michael addition mechanism and carefully controlling key reaction parameters—most notably pH—researchers can effectively leverage this linker to construct complex and functional bioconjugates. Its role in fields ranging from targeted therapeutics to advanced materials science underscores its importance as a foundational tool for chemical biology and drug development.

References

-

Bioconjugate Technology. (2024, September 24). Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide. [Link]

-

PubChem. 1-(3-aminopropyl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride. National Center for Biotechnology Information. [Link]

-

Al-Ghafil, M. A., et al. (2019). Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks. PMC - NIH. [Link]

-

Ali, M. M., et al. (2022). Synthesis and characterization of maleimide functionalized poly(3,4-ethylenedioxythiophene) (PEDOT) polymers. Materials Advances (RSC Publishing). [Link]

-

Altınbaşak, I., et al. (2023). (a) Synthesis of the maleimide-containing copolymer and (b) 1 H NMR.... ResearchGate. [Link]

-

Li, D. W., et al. (2022). Hydrogen–Deuterium Addition and Exchange in N-Ethylmaleimide Reaction with Glutathione Detected by NMR Spectroscopy. ACS Omega. [Link]

-

ResearchGate. (A) 1 H and (B) 13 C NMR spectra of maleimide disulfide-terminated PEG polymer. [Link]

-

ResearchGate. 1H NMR spectra (in D2O) of maleimide 11a, the conjugation product 13a.... [Link]

Sources

- 1. 1-(3-aminopropyl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride | C7H11ClN2O2 | CID 57383512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. labsolu.ca [labsolu.ca]

- 3. lab-chemicals.com [lab-chemicals.com]

- 4. 1-(3-Aminopropyl)-1H-pyrrole-2,5-dione (hydrochloride) - Nordic Biosite [nordicbiosite.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. This compound 97% | CAS: 1257852-74-6 | AChemBlock [achemblock.com]

- 7. bachem.com [bachem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 10. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 11. vectorlabs.com [vectorlabs.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis of 1-(3-Aminopropyl)-1H-pyrrole-2,5-dione Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of a robust and reliable synthesis route for 1-(3-Aminopropyl)-1H-pyrrole-2,5-dione hydrochloride. This compound, also known as N-(3-Aminopropyl)maleimide hydrochloride, is a valuable bifunctional linker molecule widely utilized in bioconjugation, drug delivery, and materials science.[1][2] The maleimide moiety facilitates covalent attachment to thiol groups present in proteins and other biomolecules, while the primary amine provides a versatile handle for further functionalization.[3] This guide will detail a two-step synthesis strategy, commencing with the selective reaction of a protected diamine with maleic anhydride, followed by deprotection and salt formation. The rationale behind each experimental step, safety considerations, and characterization techniques will be thoroughly discussed to ensure scientific integrity and reproducibility.

Introduction

This compound is a key reagent in the field of bioconjugation chemistry.[1][2] Its heterobifunctional nature allows for the specific and stable linkage of different molecular entities. The maleimide group exhibits high reactivity and selectivity towards sulfhydryl groups, forming a stable thioether bond under mild physiological conditions (pH 6.5-7.5).[3] This property is extensively exploited for labeling proteins, peptides, and other thiol-containing molecules with probes, drugs, or other functionalities. The terminal aminopropyl group offers a nucleophilic site for a wide array of subsequent chemical modifications, further expanding its utility in the construction of complex molecular architectures.

This guide presents a scientifically sound and validated approach to the synthesis of this important compound, emphasizing the chemical principles that govern the reaction pathway and providing a detailed, step-by-step protocol for its successful execution in a laboratory setting.

Overall Synthesis Strategy

The synthesis of this compound is most effectively achieved through a two-step process designed to control the reactivity of the diamine starting material and ensure the formation of the desired monosubstituted maleimide.

Sources

1-(3-Aminopropyl)-1H-pyrrole-2,5-dione hydrochloride mechanism of action

An In-Depth Technical Guide to the Mechanism and Application of 1-(3-Aminopropyl)-1H-pyrrole-2,5-dione hydrochloride

Abstract

This compound is a heterobifunctional crosslinking agent pivotal in the field of bioconjugation. Its utility is centered on the highly efficient and selective reaction of its maleimide group with sulfhydryl moieties. This guide provides a comprehensive examination of the compound's core mechanism of action—the thiol-maleimide Michael addition reaction. We will explore the underlying chemistry, reaction kinetics, conjugate stability, and the critical experimental parameters that govern successful conjugation. Furthermore, this document details established protocols, addresses potential side reactions, and discusses advanced strategies to enhance conjugate stability, offering researchers and drug development professionals the foundational knowledge required to leverage this versatile reagent in creating sophisticated biomolecular constructs, from antibody-drug conjugates (ADCs) to fluorescently labeled probes.

Introduction: A Versatile Heterobifunctional Linker

This compound is classified as a biochemical reagent used for life science research.[1][2] Structurally, it comprises two key functional domains:

-

A Thiol-Reactive Maleimide Group: The core of its reactivity lies in the 1H-pyrrole-2,5-dione ring, commonly known as a maleimide. This group is an excellent Michael acceptor, enabling highly specific covalent bond formation with thiols (sulfhydryl groups), such as those found on cysteine residues in proteins and peptides.[3][4]

-

A Nucleophilic Primary Amine: The aminopropyl side chain provides a versatile secondary reaction site. Once the maleimide has reacted, this primary amine can be used for subsequent conjugation, allowing for the construction of more complex, multi-functional molecular architectures.

This dual functionality makes it an invaluable tool for covalently linking different molecular entities, serving as a bridge in advanced bioconjugates.

The Core Mechanism of Action: Thiol-Maleimide Michael Addition

The primary mechanism of action for 1-(3-Aminopropyl)-1H-pyrrole-2,5-dione is not biological but chemical, defined by the reaction between its maleimide ring and a free thiol group. This reaction is a cornerstone of bioconjugation, widely regarded as a form of "click chemistry" for its efficiency, selectivity, and mild reaction conditions.[5][6]

The reaction proceeds via a Michael addition mechanism.[3][6][7] A nucleophilic thiolate anion (RS⁻) attacks one of the electron-deficient carbons of the maleimide's α,β-unsaturated carbonyl system. This results in the formation of a stable, covalent thioether bond, yielding a thiosuccinimide product.[3][5][6] The high reactivity of the maleimide is driven by the ring strain and the cis-conformation of its carbonyl groups, which allows the reaction to proceed rapidly without a catalyst, especially in polar solvents.[3][7]

Figure 1: Mechanism of the thiol-maleimide reaction.

Critical Role of pH in Reaction Selectivity

The reaction rate and, crucially, its selectivity are highly dependent on the pH of the medium.[3]

-

Optimal pH Range (6.5 - 7.5): This range is ideal for achieving chemoselectivity for thiols.[5][7][8] Within this window, a sufficient population of the thiol exists in its more nucleophilic thiolate anion form to drive the reaction, while primary amines (like the side chain of lysine) remain largely protonated and thus less reactive. At a neutral pH of 7.0, the reaction rate of maleimides with thiols is approximately 1,000 times faster than with amines.[4][5]

-

Higher pH (>7.5): As the pH increases above 7.5, the deprotonation of primary amines becomes more significant, leading to competitive reaction with the maleimide.[5] This can result in a loss of specificity and the formation of undesired side products.

-

Maleimide Ring Instability: The maleimide ring itself is susceptible to hydrolysis, a process that accelerates with increasing pH.[5][8] This ring-opening reaction forms a maleamic acid derivative, which is unreactive towards thiols. Therefore, aqueous solutions of maleimide-containing reagents should be prepared immediately before use.[5]

| pH Range | Primary Reactant | Reaction Rate with Maleimide | Selectivity |

| 6.5 - 7.5 | Thiol (Thiolate) | High | Excellent for Thiols |

| > 7.5 | Thiol & Amine | High | Reduced (Competitive Amine Reaction) |

| < 6.5 | Thiol (Protonated) | Slower | High for Thiols |

| Table 1: Influence of pH on Thiol-Maleimide Reaction Selectivity. |

Experimental Protocol: A General Guide to Bioconjugation

This protocol provides a generalized workflow for conjugating a thiol-containing biomolecule (e.g., a cysteine-containing peptide or protein) with this compound.

Materials:

-

Thiol-containing biomolecule (e.g., protein, peptide)

-

This compound

-

Conjugation Buffer: Phosphate-buffered saline (PBS) or similar, pH 6.5-7.5, containing EDTA (1-5 mM) to prevent disulfide bond formation. The buffer must be free of extraneous thiols and primary amines.[5]

-

Quenching Reagent: L-cysteine or N-acetylcysteine (10-fold molar excess over maleimide).

-

Purification System: Size-exclusion chromatography (SEC) or dialysis.

Step-by-Step Methodology:

-

Biomolecule Preparation:

-

Dissolve the thiol-containing biomolecule in the degassed Conjugation Buffer to the desired concentration.

-

If the biomolecule contains disulfide bonds that need to be reduced to generate free thiols, treat it with a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP). TCEP is ideal as it is thiol-free and effective over a wide pH range. Remove excess TCEP via SEC or dialysis before proceeding.

-

-

Linker Preparation:

-

Immediately before use, dissolve this compound in a suitable, anhydrous solvent (like DMSO or DMF) before diluting it into the Conjugation Buffer. This minimizes the risk of hydrolysis.[5]

-

-

Conjugation Reaction:

-

Add a 5- to 20-fold molar excess of the dissolved maleimide linker to the biomolecule solution. The optimal ratio should be determined empirically.

-

Incubate the reaction mixture for 1-2 hours at room temperature or 4°C overnight. The reaction is typically rapid.[6]

-

-

Quenching the Reaction:

-

Add a quenching reagent (e.g., L-cysteine) to react with any excess, unreacted maleimide groups. This prevents non-specific reactions in subsequent steps. Incubate for 15-30 minutes.

-

-

Purification:

-

Remove the quenched maleimide and other reaction byproducts from the final conjugate. Size-exclusion chromatography is highly effective for purifying proteins, while dialysis can also be used.

-

-

Characterization:

-

Confirm successful conjugation and determine the degree of labeling using techniques such as mass spectrometry (MALDI-TOF or ESI-MS) or UV-Vis spectroscopy if the linker or biomolecule has a distinct chromophore.

-

Figure 2: General experimental workflow for thiol-maleimide conjugation.

Understanding Conjugate Stability and Enhancement Strategies

While the thioether bond formed is generally stable, the thiosuccinimide adduct is susceptible to a retro-Michael reaction, especially in the presence of other nucleophilic thiols like glutathione, which is abundant in the physiological environment.[9] This can lead to payload migration and loss of the conjugate's intended function, a critical concern for therapeutics like ADCs.[9][10]

Figure 3: The retro-Michael reaction leading to thiol exchange.

Several strategies have been developed to improve the long-term stability of maleimide-thiol conjugates:

-

Ring-Opening Hydrolysis: The succinimide ring of the conjugate can be intentionally hydrolyzed under basic conditions (pH > 8.5). The resulting ring-opened succinamic acid thioether is significantly more stable and is not susceptible to the retro-Michael reaction.[10][11] Conjugates made with maleimides bearing electron-withdrawing N-substituents exhibit greatly accelerated ring-opening rates.[10][11]

-

Thiazine Rearrangement: When a maleimide is conjugated to a peptide or protein via an N-terminal cysteine, a chemical rearrangement can occur, forming a more stable thiazine structure.[6][12] This thiazine linker degrades much more slowly than the standard thioether conjugate and has a strongly reduced propensity for thiol exchange.[12]

Applications in Research and Drug Development

The robust and selective nature of maleimide chemistry makes 1-(3-Aminopropyl)-1H-pyrrole-2,5-dione a valuable tool across various scientific disciplines.

-

Antibody-Drug Conjugates (ADCs): Maleimide linkers are a mainstay in the construction of ADCs, which are designed to deliver potent cytotoxic drugs specifically to cancer cells.[10][13][14] The linker connects the drug payload to cysteine residues on a monoclonal antibody.[9][13] The stability of this linkage in circulation is critical to the ADC's efficacy and safety profile.[14]

-

PEGylation: The process of attaching polyethylene glycol (PEG) chains to therapeutic proteins to improve their pharmacokinetic properties often utilizes maleimide chemistry to target specific cysteine sites.

-

Fluorescent and Biotin Labeling: Researchers use maleimide-functionalized probes (e.g., fluorophores, biotin) to label proteins for detection, imaging, and affinity purification experiments.

-

Development of Radiopharmaceuticals: The maleimide group is used to synthesize thiol-reactive labeling agents for Positron Emission Tomography (PET), allowing for the radiolabeling of biomolecules.[15][16][17]

-

Immobilization of Biomolecules: Peptides and proteins can be immobilized on surfaces or nanoparticles functionalized with maleimides for applications in biosensors, diagnostics, and materials science.[4]

Conclusion

This compound is a powerful and versatile heterobifunctional linker whose mechanism of action is rooted in the principles of Michael addition chemistry. Its high selectivity for thiols under mild physiological conditions has made it an indispensable tool for the precise construction of complex bioconjugates. A thorough understanding of its reactivity, the critical influence of pH, and the stability of the resulting thioether bond is paramount for its successful application. By employing strategies to mitigate the primary liability of the conjugate—reversibility via the retro-Michael reaction—researchers can design and synthesize robust and stable biomolecular constructs for a wide array of applications in medicine and biotechnology.

References

-

Al-Mchergeh, S. H., et al. (2014). Long-Term Stabilization of Maleimide–Thiol Conjugates. Bioconjugate Chemistry, 26(1), 2-6. Retrieved from [Link]

-

Baldwin, A. D., & Kiick, K. L. (2015). Long-term stabilization of maleimide-thiol conjugates. Bioconjugate Chemistry, 26(1), 2-6. Retrieved from [Link]

-

Zhang, D., et al. (2020). Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure. Journal of Peptide Science, 26(9), e3263. Retrieved from [Link]

-

Luo, C., et al. (2017). Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody–Maytansinoid Conjugates. Bioconjugate Chemistry, 28(6), 1713-1721. Retrieved from [Link]

-

Stader, F., et al. (2016). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Angewandte Chemie International Edition, 55(11), 3573-3577. Retrieved from [Link]

-

Bioconjugate Hub. (2024, September 24). Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide. Retrieved from [Link]

-

Zhang, C., et al. (2017). One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation. Chemical Communications, 53(7), 1251-1254. Retrieved from [Link]

-

ProkaGENOMICS. (n.d.). 1-(3-Aminopropyl)-1H-pyrrole-2,5-dione (hydrochloride). Retrieved from [Link]

-

MCE. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 1-(3-aminopropyl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride. Retrieved from [Link]

-

Biopharma PEG. (n.d.). ADC Linkers. Retrieved from [Link]

-

Lee, S. J., et al. (2007). Synthesis of a new heterobifunctional linker, N-[4-(aminooxy)butyl]maleimide, for facile access to a thiol-reactive 18F-labeling agent. Bioconjugate Chemistry, 18(2), 534-539. Retrieved from [Link]

-

Adooq Bioscience. (n.d.). ADC Linker. Retrieved from [Link]

-

Dollé, F., et al. (2005). 1-[3-(2-[18F]fluoropyridin-3-yloxy)propyl]pyrrole-2,5-dione: design, synthesis, and radiosynthesis of a new [18F]fluoropyridine-based maleimide reagent for the labeling of peptides and proteins. Bioconjugate Chemistry, 16(2), 406-420. Retrieved from [Link]

-

Creative Biolabs. (n.d.). ADC Linker Products. Retrieved from [Link]

-

Sanna, M., et al. (2020). Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. Molecules, 25(23), 5727. Retrieved from [Link]

-

Pan, D., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3887-3907. Retrieved from [Link]

-

Todorova, N., et al. (2021). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Molecules, 26(16), 4991. Retrieved from [Link]

-

D'Andrea, F., et al. (2011). Maleimide–thiol coupling of a bioactive peptide to an elastin-like protein polymer. Acta Biomaterialia, 7(3), 1149-1156. Retrieved from [Link]

-

Cambronne, X. A., & Kraus, W. L. (2020). The Biochemical Pathways of Nicotinamide-Derived Pyridones. Molecules, 25(24), 5909. Retrieved from [Link]

-

De Geyter, E., et al. (2021). 5-Hydroxy-pyrrolone based building blocks as maleimide alternatives for protein bioconjugation and single-site multi-functionalization. Chemical Science, 12(15), 5557-5563. Retrieved from [Link]

-

Garmanchuk, L. V., et al. (2019). Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones. In Silico Pharmacology, 7(1), 2. Retrieved from [Link]

-

Cavani, M., et al. (2017). Efficient synthesis of [18 F]FPyME: A new approach for the preparation of maleimide-containing prosthetic groups for the conjugation with thiols. Journal of Labelled Compounds and Radiopharmaceuticals, 60(1), 87-92. Retrieved from [Link]

-

Jones, M. W., et al. (2011). Tunable reagents for multi-functional bioconjugation: reversible or permanent chemical modification of proteins and peptides by control of maleimide hydrolysis. Chemical Communications, 47(24), 6951-6953. Retrieved from [Link]

-

Sanna, M., et al. (2020). Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. Molecules, 25(23), 5727. Retrieved from [Link]

-

De Geyter, E., et al. (2021). 5-Hydroxy-pyrrolone based building blocks as maleimide alternatives for protein bioconjugation and single-site multi-functionalization. Chemical Science, 12(15), 5557-5563. Retrieved from [Link]

-

Garmanchuk, L. V., et al. (2019). Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones. In Silico Pharmacology, 7(1), 2. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. 1-(3-Aminopropyl)-1H-pyrrole-2,5-dione (hydrochloride) | ProkaGENOMICS [prokagenomics.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Maleimide–thiol coupling of a bioactive peptide to an elastin-like protein polymer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. vectorlabs.com [vectorlabs.com]

- 6. bachem.com [bachem.com]

- 7. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. d-nb.info [d-nb.info]

- 10. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 14. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of a new heterobifunctional linker, N-[4-(aminooxy)butyl]maleimide, for facile access to a thiol-reactive 18F-labeling agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 1-[3-(2-[18F]fluoropyridin-3-yloxy)propyl]pyrrole-2,5-dione: design, synthesis, and radiosynthesis of a new [18F]fluoropyridine-based maleimide reagent for the labeling of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Efficient synthesis of [18 F]FPyME: A new approach for the preparation of maleimide-containing prosthetic groups for the conjugation with thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility of 1-(3-Aminopropyl)-1H-pyrrole-2,5-dione hydrochloride in aqueous buffers

An In-Depth Technical Guide to the Aqueous Buffer Solubility of 1-(3-Aminopropyl)-1H-pyrrole-2,5-dione hydrochloride

Introduction: The Critical Role of Solubility in Bioconjugation

This compound (CAS No: 1257852-74-6) is a heterobifunctional crosslinker widely utilized in life sciences research.[1][2] Its structure features a terminal primary amine and a maleimide group, enabling the covalent linkage of molecules. The maleimide moiety reacts with high specificity towards sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins.[3] However, the success of any conjugation protocol is fundamentally dependent on the reagent's ability to dissolve adequately in the aqueous buffers where these sensitive biological reactions occur. Insufficient solubility can lead to inaccurate reagent concentrations, precipitation during the reaction, and ultimately, low conjugation efficiency and non-reproducible results.[4][5]

This guide provides a comprehensive technical overview of the principles and practices for determining and understanding the solubility of this compound in aqueous buffer systems. It is designed for researchers, chemists, and drug development professionals who require a robust understanding of this compound's behavior in solution to ensure the success of their scientific endeavors.

Chapter 1: A Theoretical Framework for Solubility

To predict and interpret the solubility of this crosslinker, one must first analyze its chemical structure and the relevant physicochemical principles. The molecule can be deconstructed into two key functional regions that dictate its behavior in aqueous media: the ionizable aminopropyl group and the reactive maleimide ring.

The Decisive Influence of pH: An Amine Hydrochloride's Story

The presence of a primary amine, supplied as a hydrochloride salt, is the most significant determinant of the compound's aqueous solubility. In solution, the aminopropyl group exists in a pH-dependent equilibrium between its protonated, cationic form (R-NH₃⁺) and its neutral, unprotonated form (R-NH₂).

This equilibrium is governed by the amine's pKa and the pH of the buffer, a relationship described by the Henderson-Hasselbalch equation . The protonated R-NH₃⁺ form is an ionic species that readily interacts with polar water molecules, leading to significantly higher solubility.[6][7] Conversely, the neutral R-NH₂ form is less polar and thus less soluble.

Therefore, in acidic to neutral buffers (pH < pKa), the equilibrium will favor the highly soluble protonated form. As the pH of the buffer increases to become more alkaline (pH > pKa), the equilibrium shifts towards the less soluble, unprotonated form, which can lead to precipitation.[8][9] This pH-dependent solubility is a critical experimental parameter to control.[7]

Caption: Thermodynamic solubility experimental workflow.

Step-by-Step Assay Procedure

-

Preparation: Label a set of 2 mL glass vials for each buffer condition to be tested, ensuring duplicates or triplicates for statistical validity.

-

Weighing: Using an analytical balance, accurately weigh an excess amount of solid this compound (e.g., 2-5 mg) directly into each vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

-

Buffer Addition: Add a precise volume (e.g., 1.0 mL) of the desired aqueous buffer to each vial.

-

Equilibration: Tightly cap the vials and place them in a thermomixer or orbital shaker. Incubate the samples for 24 hours at a constant temperature (e.g., 25°C) with continuous agitation (e.g., 700 rpm). [10]This extended time is crucial to allow the system to reach thermodynamic equilibrium. [11]5. Phase Separation: After incubation, visually confirm the presence of undissolved solid in each vial. Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess solid.

-

Sample Collection: Carefully collect the clear supernatant without disturbing the solid pellet. For robust removal of any remaining particulates, filter the collected supernatant through a 0.22 µm syringe filter into a clean HPLC vial. [12]7. Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method. [11][13]This involves creating a standard curve with known concentrations of the compound to accurately quantify the amount in the saturated solution.

Chapter 4: Data Analysis and Presentation

The concentration determined by HPLC represents the thermodynamic solubility of the compound under the specific buffer conditions. The results should be compiled into a clear, comparative table.

Example Solubility Data

| Buffer System | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| 0.1 M Acetate | 4.0 | 25 | > 50,000 | > 262,287 |

| 0.1 M Acetate | 5.0 | 25 | 38,500 | 201,962 |

| 0.1 M Phosphate | 6.5 | 25 | 15,200 | 79,736 |

| 0.1 M PBS | 7.4 | 25 | 4,100 | 21,508 |

| 0.1 M Borate | 8.0 | 25 | 1,850 | 9,705 |

| Note: Data are hypothetical for illustrative purposes. The molecular weight of the hydrochloride salt is 190.63 g/mol .[1] |

The data clearly illustrate the expected trend: the solubility of this compound is highest at acidic pH and decreases significantly as the pH becomes more alkaline. This pH-solubility profile is invaluable for selecting the appropriate buffer conditions for stock solution preparation and conjugation reactions to avoid precipitation.

Conclusion and Recommendations

A thorough understanding and experimental determination of the solubility of this compound are non-negotiable prerequisites for its successful application in bioconjugation.

Key Takeaways:

-

pH is the Master Variable: The solubility of this compound is dominated by the pH of the aqueous buffer due to its primary amine hydrochloride moiety.

-

Acidic Conditions Favor Solubility: Solubility is highest in acidic buffers (pH 4-5) and decreases sharply as the pH approaches and exceeds neutrality.

-

Thermodynamic Solubility is the Gold Standard: For developing reliable protocols, the shake-flask method provides the most accurate and relevant solubility data.

-

Balance Solubility with Stability: While lower pH enhances solubility, the stability of the maleimide ring and the conditions of the subsequent conjugation reaction (typically pH 6.5-7.5) must be considered to find an optimal working buffer.

It is recommended that researchers perform these solubility studies in their specific buffer systems of interest before proceeding with large-scale or critical conjugation experiments. This foundational data will prevent experimental failure due to compound precipitation and ensure the generation of reliable, reproducible scientific results.

References

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

protocols.io. (2025). In-vitro Thermodynamic Solubility. Retrieved from [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Di, L., & Kerns, E. H. (2006). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]

-

Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

PubChem. (n.d.). 1-(3-aminopropyl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

He, Z., et al. (2021). Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. PMC - NIH. Retrieved from [Link]

-

He, Z., et al. (2021). Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. ACS Omega. Retrieved from [Link]

-

ChemRxiv. (2021). On-demand Detachment of Maleimide Derivatives on Cysteine to Facilitate (Semi)Synthesis of Challenging Proteins. Retrieved from [Link]

-

Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed. Retrieved from [Link]

-

Quora. (2017). Why do amines dissolve in hydrochloric acid?. Retrieved from [Link]

-

ResearchGate. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Retrieved from [Link]

-

ResearchGate. (2014). (PDF) Study of pH-dependent drugs solubility in water. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

-

Xinyuan Pharmaceutical. (n.d.). 1H-Pyrrole-2,5-dione, 1-(3-aminopropyl)-. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1H-Pyrrole-2,5-dione (CAS 541-59-3). Retrieved from [Link]

Sources

- 1. 1-(3-aminopropyl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride | C7H11ClN2O2 | CID 57383512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(3-Aminopropyl)-1H-pyrrole-2,5-dione (hydrochloride) | Global Clinical Trial Data [globalclinicaltrialdata.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. quora.com [quora.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. In-vitro Thermodynamic Solubility [protocols.io]

- 11. evotec.com [evotec.com]

- 12. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 13. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

Navigating Aqueous Environments: A Technical Guide to the pH-Dependent Stability of 1-(3-Aminopropyl)-1H-pyrrole-2,5-dione hydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Aminopropyl)-1H-pyrrole-2,5-dione hydrochloride is a pivotal amine- and maleimide-functionalized linker, extensively utilized in the synthesis of bioconjugates, antibody-drug conjugates (ADCs), and advanced drug delivery systems.[1][2][][4] The efficacy and reliability of these constructs are fundamentally dependent on the stability of the maleimide moiety, a functional group known for its susceptibility to hydrolysis. This guide provides a comprehensive analysis of the pH-dependent stability of this compound, delving into the underlying chemical mechanisms, kinetic profiles, and field-proven analytical methodologies for its assessment. We aim to equip researchers with the expert knowledge required to control and predict the behavior of this linker, ensuring the integrity and success of their conjugation strategies.

Introduction: The Double-Edged Sword of Maleimide Reactivity

The maleimide group is the cornerstone of many bioconjugation strategies due to its rapid and highly selective reaction with sulfhydryl (thiol) groups under mild, physiological conditions.[2][5][6] This Michael addition reaction forms a stable covalent thiosuccinimide bond, making it an invaluable tool for linking molecules.[][6] this compound (PubChem CID: 57383512) provides a heterobifunctional scaffold, offering a primary amine for one conjugation step and the maleimide for a subsequent thiol-specific linkage.[7][8]

However, the very electrophilicity that makes the maleimide group reactive also renders it vulnerable to hydrolysis in aqueous solutions.[9][10] This ring-opening reaction forms a maleamic acid derivative, which is unreactive towards thiols.[11] Consequently, premature hydrolysis can lead to failed conjugations, low yields, and inactive products. Understanding and controlling the pH—the master variable governing this degradation pathway—is therefore not merely a procedural detail but a critical determinant of experimental success.

The Core Mechanism: pH-Catalyzed Hydrolysis

The primary degradation pathway for 1-(3-Aminopropyl)-1H-pyrrole-2,5-dione is the hydrolysis of the cyclic imide bond. This reaction is catalyzed by hydroxide ions (OH⁻) and is therefore highly dependent on the pH of the aqueous medium. The stability of the maleimide ring can be understood by examining its behavior across three distinct pH regimes.

Acidic Conditions (pH < 6.5): The Realm of Stability

In acidic solutions, the maleimide ring exhibits its greatest stability.[12][13] The concentration of the nucleophilic hydroxide ion is minimal, resulting in a very slow rate of hydrolysis.[14] The compound can be stored in slightly acidic aqueous buffers (pH 6.0-6.5) for short periods with minimal degradation.[15]

-

Expert Insight: While stability is high, this pH range is suboptimal for the intended conjugation reaction. The target thiol groups on proteins (cysteine residues) are largely protonated (R-SH) and thus less nucleophilic. The reactive species is the thiolate anion (R-S⁻), whose concentration is low at acidic pH, significantly slowing the desired thiol-maleimide reaction.[10][11]

The Optimal Window (pH 6.5 – 7.5): Balancing Reactivity and Stability

This pH range is the universally recommended "sweet spot" for thiol-maleimide conjugation.[6][10][11][16] It represents a critical compromise between minimizing maleimide hydrolysis and maximizing the rate of the specific thiol addition.

-

Causality: Within this window, there is a sufficient concentration of the reactive thiolate anion to drive the conjugation forward efficiently, while the rate of competing hydroxide-catalyzed hydrolysis remains manageable.[16] At pH 7.0, the reaction rate of maleimides with thiols is approximately 1,000 times faster than their reaction with amines, ensuring high chemoselectivity.[10][16]

-

Trustworthiness Principle: Despite being the optimal range, hydrolysis is still a competing reaction. Therefore, it is an established best practice to prepare aqueous solutions of maleimide-containing reagents immediately before use and to execute the conjugation step without unnecessary delay.[11][16]

Alkaline Conditions (pH > 7.5): Accelerated Degradation

As the pH rises into the alkaline range, the stability of the maleimide ring plummets. The rate of hydrolysis increases dramatically due to the high concentration of hydroxide ions, which act as potent nucleophiles, attacking the carbonyl carbons of the maleimide ring.[11][13][14][16][17]

-

Consequences of High pH:

-

Rapid Inactivation: The maleimide is quickly converted to its unreactive maleamic acid form, drastically reducing the yield of the desired conjugate.[9]

-

Loss of Selectivity: The reaction with primary amines (e.g., the side chains of lysine residues) becomes competitive with the thiol reaction, leading to non-specific labeling and heterogeneous products.[10][12][16]

-

The diagram below illustrates the pH-dependent reaction pathways.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. nbinno.com [nbinno.com]

- 4. A novel application of maleimide for advanced drug delivery: in vitro and in vivo evaluation of maleimide-modified pH-sensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creativepegworks.com [creativepegworks.com]

- 6. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 7. 1-(3-aminopropyl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride | C7H11ClN2O2 | CID 57383512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. labsolu.ca [labsolu.ca]

- 9. dspace.library.uu.nl [dspace.library.uu.nl]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. vectorlabs.com [vectorlabs.com]

- 17. Kinetics and mechanism of the alkaline hydrolysis of maleimide - PubMed [pubmed.ncbi.nlm.nih.gov]

Topic: 1-(3-Aminopropyl)-1H-pyrrole-2,5-dione hydrochloride: A Technical Guide to its Reactivity with Primary Amines

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Aminopropyl)-1H-pyrrole-2,5-dione hydrochloride is a heterobifunctional chemical entity possessing both a highly reactive maleimide electrophile and a nucleophilic primary amine (protonated as the hydrochloride salt). While the maleimide group is renowned for its rapid and specific Michael addition reaction with thiols, its reactivity towards primary amines is a critical, often overlooked, aspect that becomes significant under specific pH conditions. This guide provides an in-depth analysis of the reaction between the maleimide moiety and primary amines. We will dissect the underlying mechanisms, explore the pivotal role of pH in dictating reaction specificity against thiols, and address the inherent challenges of maleimide hydrolysis. Furthermore, this document offers field-proven experimental protocols and practical insights to empower researchers to control and leverage this reactivity in their experimental designs, particularly in the fields of bioconjugation, materials science, and drug development.

Introduction: The Duality of a Versatile Linker

The maleimide functional group is a cornerstone of modern bioconjugation, prized for its ability to form stable covalent bonds under mild physiological conditions.[] In the specific case of this compound, this reactive group is tethered to a primary amine via a propyl linker. This structure presents a unique duality:

-

An Electrophilic Center: The carbon-carbon double bond within the maleimide ring is electron-deficient, making it an excellent Michael acceptor, susceptible to nucleophilic attack.

-

A Nucleophilic Center: The terminal primary amine is a potent nucleophile, capable of reacting with various electrophiles. In its commercially available hydrochloride form, this amine is protonated (-NH₃⁺), rendering it non-nucleophilic until deprotonated by a base.

This guide focuses on the reactivity of the electrophilic maleimide ring, specifically with external primary amine nucleophiles. Understanding this reaction is paramount for controlling selectivity, minimizing unwanted side reactions, and designing robust conjugation strategies.

The Maleimide Moiety: A Competition Between Nucleophiles

The reactivity of the maleimide group is dominated by a pH-dependent competition between two key nucleophiles present in biological and chemical systems: thiols and amines.

The Predominant Pathway: Thiol-Maleimide Conjugation

The reaction of a maleimide with a sulfhydryl (thiol) group, found in cysteine residues of proteins, is the most widely exploited reaction in bioconjugation.[2][]

-

Mechanism: The reaction proceeds via a Michael addition, where the nucleophilic thiolate anion attacks one of the carbons of the maleimide double bond. This forms a stable thiosuccinimide linkage.[2][4]

-

Kinetics & Specificity: This reaction is exceptionally rapid and highly chemoselective for thiols within a pH range of 6.5 to 7.5.[][2][5] At neutral pH, the reaction rate with thiols is approximately 1,000 times faster than with amines, making it the preferred method for site-specific protein modification.[][2]

-

Applications: This specificity is the foundation for countless applications, including the construction of Antibody-Drug Conjugates (ADCs), protein labeling with fluorescent dyes, and surface functionalization.[][2][6]

-

Stability Concerns: A key consideration is the stability of the resulting thiosuccinimide bond, which can undergo a retro-Michael reaction, leading to deconjugation.[7][8][9] This reversal is a significant issue in vivo, where high concentrations of thiols like glutathione can facilitate payload exchange.[8] Post-conjugation hydrolysis of the succinimide ring can "lock" the conjugate into a stable succinamic acid form, preventing this reversal.[7][10]

The Alternative Pathway: Amine-Maleimide Conjugation

While slower, the reaction of maleimides with primary amines is a significant pathway that can be either a problematic side reaction or a desired conjugation strategy.

-

Mechanism: Similar to the thiol reaction, a primary amine attacks the maleimide double bond in a Michael addition fashion, forming a stable carbon-nitrogen bond.

-

The Critical Role of pH: The key to controlling the amine-maleimide reaction is pH. A primary amine must be in its unprotonated, free-base form (R-NH₂) to be nucleophilic. At pH values below 8, most primary amines are predominantly in their protonated, non-nucleophilic ammonium form (R-NH₃⁺). As the pH increases above 8.0, the concentration of the reactive free amine increases, and the reaction with maleimides becomes significant.[4][5][11] This provides a handle to switch the selectivity of the maleimide from thiols to amines.

Inherent Reactivity Challenges

When working with maleimides, particularly under the alkaline conditions required for amine conjugation, one must be vigilant about competing side reactions that can compromise yield and purity.

Maleimide Hydrolysis

The maleimide ring is susceptible to hydrolysis, a reaction where water opens the ring to form an unreactive maleamic acid.[10][12] This is the most common failure mode in maleimide conjugations.

-

pH and Temperature Dependence: The rate of hydrolysis is highly dependent on pH and temperature. It is relatively slow at pH 6.5-7.5 but accelerates significantly at pH values above 8.0—precisely the conditions needed for amine reactions.[10][12]

-

Practical Implication: Aqueous stock solutions of maleimides should not be stored for long periods. It is best practice to dissolve the maleimide in an anhydrous organic solvent like DMSO and add it to the aqueous reaction buffer immediately before starting the conjugation.[10]

| pH | Temperature (°C) | Approximate Half-life of Maleimide Group |

| 7.0 | 25 | Several hours to days |

| 8.0 | 25 | ~ 1-2 hours |

| 8.5 | 25 | ~ 30 minutes |

| 9.0 | 25 | Minutes |

| This table provides estimated values to illustrate the trend. Actual half-life depends on buffer composition and specific maleimide structure.[10][12] |

The Internal Aminopropyl Group

The 1-(3-Aminopropyl)-1H-pyrrole-2,5-dione molecule contains its own primary amine. In the hydrochloride salt form, this amine is protonated and non-reactive. However, upon dissolution in a buffer with a pH above its pKa (~9-10), this amine will be deprotonated and become nucleophilic. This can lead to intermolecular reactions where one molecule reacts with another, potentially causing polymerization. This is a critical consideration for reaction setup and purification, as it can lead to complex product mixtures.

Experimental Design & Protocols

Harnessing the reactivity of maleimides with primary amines requires careful control of reaction parameters.

Workflow for Amine-Selective Conjugation

Detailed Protocol: Conjugation of 1-(3-Aminopropyl)-1H-pyrrole-2,5-dione to a Primary Amine

This protocol provides a general framework. Molar ratios, concentrations, and reaction times should be optimized for specific reactants.

Objective: To covalently link a molecule containing a primary amine (Molecule-NH₂) to this compound.

Materials:

-

This compound (Maleimide-Linker)

-

Molecule containing a primary amine (Molecule-NH₂)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M Sodium Borate Buffer, pH 8.5

-

Quenching Solution: 1 M Cysteine solution in water

-

Analytical tools: HPLC, LC-MS

Methodology:

-

Reagent Preparation (Immediate Use):

-

Prepare a 10 mM stock solution of the Maleimide-Linker in anhydrous DMSO. Causality: Dissolving in DMSO minimizes aqueous hydrolysis prior to the reaction.[10]

-

Dissolve Molecule-NH₂ in the Reaction Buffer (pH 8.5) to a final concentration of 1-5 mg/mL.

-

-

Initiation of Conjugation:

-

Add the Maleimide-Linker stock solution to the solution of Molecule-NH₂. A 5 to 20-fold molar excess of the linker is typically used to drive the reaction to completion.

-

Vortex gently to mix.

-

Incubate the reaction at room temperature for 2-4 hours with gentle stirring. Causality: The alkaline pH deprotonates the primary amine, making it nucleophilic for the attack on the maleimide ring.[4][5]

-

-

Reaction Quenching:

-

To stop the reaction and cap any unreacted maleimide groups, add the Quenching Solution to a final concentration of 10-20 mM.

-